
8N38Ghs8QT
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “8N38Ghs8QT” is known as PNU-278605. It has the molecular formula C18H22FN5O2S and a molecular weight of 391.463.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PNU-278605 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves the use of advanced organic synthesis techniques, including the formation of oxazolidinone and piperazine derivatives .
Industrial Production Methods
Industrial production of PNU-278605 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated reactors, precise temperature control, and purification techniques such as chromatography .
Análisis De Reacciones Químicas
Types of Reactions
PNU-278605 can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify its functional groups.
Substitution: It can undergo substitution reactions, particularly on the piperazine and oxazolidinone rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the molecule .
Aplicaciones Científicas De Investigación
PNU-278605 has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a tool for studying biological pathways and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It can be used in the production of specialized chemicals and materials
Mecanismo De Acción
The mechanism of action of PNU-278605 involves its interaction with specific molecular targets. It is known to induce DNA damage and cell death by interfering with DNA synthesis and repair mechanisms. This makes it a potent agent for studying cellular responses to DNA damage and for developing new cancer therapies .
Comparación Con Compuestos Similares
Similar Compounds
p-Ethynylphenylalanine: A potent inhibitor of tryptophan hydroxylase, used in similar research applications.
PNU-159682: Another compound with a similar mechanism of action, used in antibody-drug conjugates for cancer therapy.
Uniqueness
PNU-278605 is unique due to its specific molecular structure, which allows it to interact with DNA in a distinct manner. This makes it particularly useful for studying DNA damage and repair mechanisms, as well as for developing targeted cancer therapies .
Propiedades
Número CAS |
354819-85-5 |
|---|---|
Fórmula molecular |
C18H22FN5O2S |
Peso molecular |
391.5 g/mol |
Nombre IUPAC |
N-[[(5S)-3-[4-(4-cyanopiperazin-1-yl)-3-fluorophenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]propanethioamide |
InChI |
InChI=1S/C18H22FN5O2S/c1-2-17(27)21-10-14-11-24(18(25)26-14)13-3-4-16(15(19)9-13)23-7-5-22(12-20)6-8-23/h3-4,9,14H,2,5-8,10-11H2,1H3,(H,21,27)/t14-/m0/s1 |
Clave InChI |
LOLVWDMKLHPHDD-AWEZNQCLSA-N |
SMILES isomérico |
CCC(=S)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCN(CC3)C#N)F |
SMILES canónico |
CCC(=S)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCN(CC3)C#N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




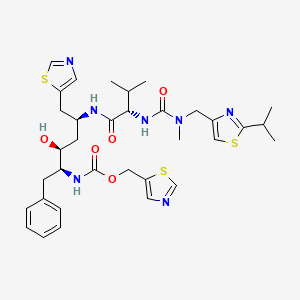

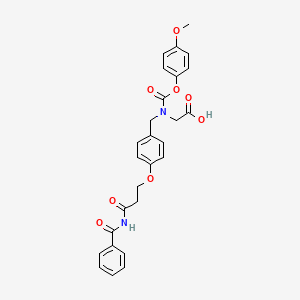
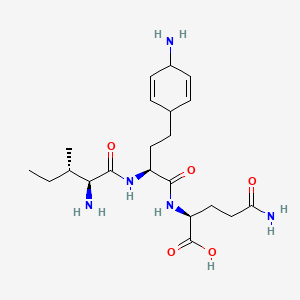
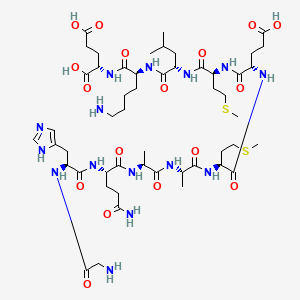

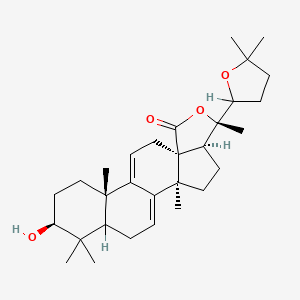
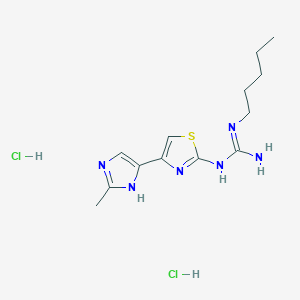
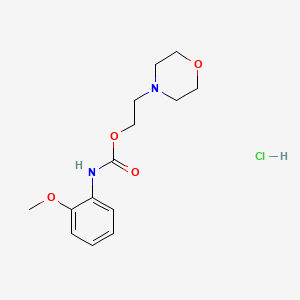
![10-[3-(dimethylamino)propyl]tricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,9,11,13-heptaen-8-one;oxalic acid](/img/structure/B12771129.png)


